molecular formula C54H92O24 B12738866 Notoginsenoside A CAS No. 193895-21-5

Notoginsenoside A

Cat. No.: B12738866
CAS No.: 193895-21-5
M. Wt: 1125.3 g/mol
InChI Key: NPZAABKZLIBPQV-FDUYOZAUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Notoginsenoside A can be synthesized through enzymatic transformation. For instance, vina-ginsenoside R7 can be converted to notoginsenoside ST-4 using a recombinant glycoside hydrolase from Herpetosiphon aurantiacus . This enzyme specifically hydrolyzes the glucose at the C-20 position without affecting other glucose moieties.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng roots. Techniques such as ultrasound-assisted extraction (UAE) and microwave processing have been employed to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Notoginsenoside A undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, it can be biotransformed by Cordyceps sinensis to produce 25-OH-20(S/R)-R2, which has enhanced cardioprotective effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. Enzymatic hydrolysis is also a prevalent method, utilizing specific enzymes to achieve desired transformations .

Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified saponins, which often exhibit improved pharmacological properties .

Comparison with Similar Compounds

Properties

CAS No.

193895-21-5

Molecular Formula

C54H92O24

Molecular Weight

1125.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(E,2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O24/c1-49(2,70)13-9-14-54(8,78-47-43(69)39(65)36(62)28(75-47)22-71-45-41(67)37(63)33(59)25(19-55)72-45)23-10-16-53(7)32(23)24(58)18-30-51(5)15-12-31(50(3,4)29(51)11-17-52(30,53)6)76-48-44(40(66)35(61)27(21-57)74-48)77-46-42(68)38(64)34(60)26(20-56)73-46/h9,13,23-48,55-70H,10-12,14-22H2,1-8H3/b13-9+/t23-,24+,25+,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,51-,52+,53+,54-/m0/s1

InChI Key

NPZAABKZLIBPQV-FDUYOZAUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@](C)(C/C=C/C(C)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

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